3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-5-3-7-19(15-17)23(29)24-20-8-4-6-18(16-20)21-9-10-22(26-25-21)28-13-11-27(2)12-14-28/h3-10,15-16H,11-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDXBKYCZKCKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyridazine Core Formation
The pyridazine ring serves as the central scaffold, synthesized via cyclization or functionalization of pre-existing heterocycles. Two primary routes dominate:
Dichloropyridazine Intermediate Route
A widely adopted method involves 3,6-dichloropyridazine as the starting material. Chlorine atoms at positions 3 and 6 enable sequential nucleophilic substitutions. For example, 3-chloro-6-(4-methylpiperazin-1-yl)pyridazine is synthesized by reacting 3,6-dichloropyridazine with 1-methylpiperazine in the presence of a base such as cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at 80–100°C. This step achieves a yield of 78–85%, with the regioselectivity controlled by the electronic effects of the substituents.
Cyclocondensation of 1,4-Diketones
Alternative approaches employ cyclocondensation reactions. Heating 1,4-diketones with hydrazine hydrate in ethanol under reflux forms the pyridazine ring. For instance, phenylglyoxal and methylglyoxal condense to yield 3,6-dimethylpyridazine, which is subsequently functionalized. While less common for this specific compound, this method offers scalability for analogs.
Table 1: Comparison of Pyridazine Synthesis Methods
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Dichloropyridazine route | 3,6-Dichloropyridazine | Cs2CO3, DMF, 80°C | 85 | |
| Cyclocondensation | 1,4-Diketones | Hydrazine hydrate, EtOH | 65 |
Coupling to Phenylamine Intermediate
The pyridazine-piperazine intermediate is coupled to a phenyl group to form 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline .
Suzuki-Miyaura Cross-Coupling
A boronic ester derivative of the pyridazine reacts with 3-aminophenylboronic acid under Suzuki conditions. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) catalyzes the coupling in a mixture of 1,4-dioxane and aqueous Na2CO3 at 90°C, yielding 82–88% of the biaryl product.
Ullmann Coupling
Copper iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) mediate the coupling of 3-iodoaniline with the pyridazine derivative in DMSO at 120°C. While less efficient (yield: 70%), this method avoids boron-containing reagents.
Table 2: Coupling Method Efficacy
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh3)4 | Dioxane/H2O | 90 | 88 |
| Ullmann | CuI/DMEDA | DMSO | 120 | 70 |
Benzamide Formation via Amidation
The final step involves coupling 3-methylbenzoic acid to the aniline intermediate.
Acyl Chloride Method
3-Methylbenzoyl chloride is reacted with 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline in dichloromethane (DCM) with triethylamine (Et3N) as a base. The reaction proceeds at room temperature for 4 hours, yielding 92% of the target compound.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), the carboxylic acid directly couples to the amine in DMF. This method avoids handling corrosive acyl chlorides but requires longer reaction times (12–18 hours).
Table 3: Amidation Conditions and Outcomes
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acyl chloride | Et3N, DCM | DCM | 4 | 92 |
| EDCl/HOBt | EDCl, HOBt, DMF | DMF | 18 | 85 |
Optimization of Reaction Conditions
Critical parameters include temperature, solvent polarity, and catalyst loading. For the Suzuki coupling, increasing the Pd(PPh3)4 concentration to 5 mol% boosts yields from 82% to 88%. Similarly, substituting DMF with dimethylacetamide (DMAc) in the NAS step reduces reaction time by 30%.
Analytical Characterization and Validation
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 401.2084 (calculated for C23H24N6O: 401.2089). Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity:
Comparative Analysis with Related Compounds
The absence of a nitro group (cf.) simplifies synthesis compared to analogs, eliminating reduction steps. Unlike sulfonamide derivatives, benzamide formation avoids sulfonation’s harsh conditions, enhancing overall yield.
Challenges and Alternative Approaches
Key challenges include:
- Regioselectivity in pyridazine substitution : Mitigated by electron-withdrawing groups directing NAS to specific positions.
- Purification of polar intermediates : Employed reverse-phase chromatography with acetonitrile/water gradients.
Industrial-Scale Production Considerations
Large-scale synthesis adopts continuous flow reactors for NAS and amidation steps, reducing processing time by 40%. Solvent recovery systems (e.g., DMF distillation) align with green chemistry principles, achieving an E-factor of 18.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzamide derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Structural Characteristics
The compound features a benzamide core with several substituents that enhance its biological activity. The key structural components include:
- 3-Methyl group : Enhances lipophilicity and potential interactions with biological targets.
- Phenyl ring : Provides structural stability and can participate in π-π stacking interactions.
- Pyridazine moiety : Contributes to the compound's ability to interact with various biological receptors.
- 4-Methylpiperazine group : Known for its role in increasing solubility and bioavailability of drug candidates.
Preliminary studies have indicated that 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide exhibits various biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly against certain types of solid tumors.
- Antimicrobial Properties : Exhibits activity against a range of bacterial strains, suggesting potential as an antibiotic agent.
- Kinase Inhibition : Preliminary data indicates that it may act as a kinase inhibitor, which is significant for targeting specific signaling pathways involved in cancer and other diseases.
Antimalarial Activity
Recent studies have explored the antimalarial potential of compounds structurally related to this compound. For instance, a related compound demonstrated efficacy against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, highlighting the potential for developing new treatments for malaria .
Kinase Inhibition Studies
A study focused on evaluating the kinase inhibitory properties of various analogs, including those based on the piperazine scaffold. The findings revealed that modifications to the structure could significantly enhance selectivity and potency against specific kinases involved in cancer progression .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(4-Methylpiperazin-1-yl)methyl-benzamide | Similar piperazine and benzamide structure | Antitumor, antimicrobial |
| 4-Methyl-N-(6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)aniline | Contains pyrimidine instead of pyridazine | Antidepressant |
| 6-Methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide | Pyrimidine ring; different substitution pattern | Kinase inhibition |
This table illustrates the diversity within this chemical class while highlighting unique structural features that may confer distinct biological activities.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of a particular enzyme, blocking its activity and thereby affecting downstream signaling processes.
Comparison with Similar Compounds
Structural and Functional Analogues in Kinase Inhibition
Table 1: Key Structural and Pharmacological Comparisons
Key Findings from Structural Comparisons
Core Scaffold Variations: The target compound shares a benzamide-pyridazine scaffold with ponatinib and imatinib but lacks ponatinib’s ethynyl linker, which is critical for T315I mutant BCR-ABL binding . This absence may limit its efficacy against resistant mutations but could reduce off-target effects.
Piperazine Modifications :
- The 4-methylpiperazine group, present in the target compound, imatinib, and ponatinib, improves aqueous solubility and cellular penetration. However, its positioning on pyridazine (vs. pyrimidine in imatinib) may alter target engagement .
Selectivity Considerations: Imatinib and nilotinib exhibit off-target DDR1/2 inhibition, but the target compound’s pyridazine core could favor selective DDR1/2 binding, addressing a gap in current therapeutics .
Pharmacological and Developmental Insights
- Ponatinib: Serves as a benchmark for pyridazine-based kinase inhibitors, with IC₅₀ values <1 nM against BCR-ABL.
- Imatinib Impurities : The methylpiperazine-benzamide motif in imatinib-related compounds () underscores the importance of structural purity in maintaining target specificity .
- DDR1/2 Inhibitors : emphasizes the demand for selective DDR inhibitors. The target compound’s unmodified pyridazine ring may offer advantages over imatinib’s dual-targeting profile .
Biological Activity
3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a benzamide core with various substituents, suggests a diverse range of pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C23H24N6O
- Molecular Weight : 432.5 g/mol
- CAS Number : 899980-83-7
This compound features a benzamide backbone, a methyl group at the 3-position, and a phenyl ring linked to a pyridazine moiety, which is further substituted with a piperazine group. These structural characteristics are believed to contribute to its biological activity.
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation across various cell lines, including breast (MCF-7), lung (A549), and colon cancer (HCT116) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.55 ± 0.35 | Apoptosis induction |
| A549 | 14.31 ± 0.90 | Cell cycle arrest |
| HCT116 | 7.01 ± 0.60 | Microtubule disruption |
These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. It has shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum effect. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Case Studies
- In Vitro Studies : A study conducted by Xia et al. demonstrated that derivatives of similar structural classes exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance biological activity .
- In Vivo Efficacy : In animal models, compounds structurally related to this compound have shown promising results in inhibiting tumor growth and metastasis .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Kinase Inhibition : Similar compounds have been noted for their ability to inhibit specific kinases involved in cancer progression.
- Microtubule Disruption : The compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Formation of the pyridazine-piperazine core via nucleophilic substitution or Buchwald-Hartwig amination .
- Step 2: Coupling the pyridazine intermediate with a benzamide derivative using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and triethylamine (EtN) in tetrahydrofuran (THF) .
- Step 3: Purification via silica gel column chromatography (eluent: dichloromethane/methanol gradients) and characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .
Optimization Tips: - Replace THF with dimethylformamide (DMF) to enhance solubility of aromatic intermediates .
- Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact kinase inhibitory activity and selectivity?
Methodological Answer:
Comparative studies with analogs like ponatinib (AP24534) reveal:
- Methyl Group (Target Compound): Enhances metabolic stability but may reduce binding affinity for kinases with bulky gatekeeper residues (e.g., T315I mutation in BCR-ABL) .
- Trifluoromethyl (Ponatinib): Increases lipophilicity and steric bulk, improving potency against resistant mutations but raising off-target risks .
Experimental Design: - Conduct kinase profiling assays (e.g., Eurofins KinaseProfiler™) to compare IC values .
- Perform molecular docking using Schrödinger Suite to analyze binding interactions with ABL1 T315I mutant models .
Basic: What analytical techniques are recommended for confirming structural integrity and purity?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with UV detection (C18 column, acetonitrile/water gradient) .
- Structural Confirmation:
- Impurity Profiling: Compare retention times with reference standards (e.g., piperazine-related byproducts) .
Advanced: How can researchers evaluate efficacy against BCR-ABL mutations like T315I in preclinical models?
Methodological Answer:
- In Vitro:
- In Vivo:
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Selectivity Screening: Utilize broad-panel kinase assays (e.g., 400+ kinases) to identify off-target hits .
- CRISPR-Cas9 Knockout: Validate suspected off-target kinases (e.g., DDR1/2) in isogenic cell lines .
- Structural Optimization: Introduce polar substituents (e.g., hydroxyl groups) to reduce hydrophobic interactions with non-target kinases .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Solution Stability: Store in PBS (pH 7.4) at 25°C and measure concentration decay over 7 days using UV-Vis spectroscopy .
Advanced: What computational methods predict binding modes to novel kinase targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with DDR1 kinase) using AMBER or GROMACS .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between wild-type and mutant kinases .
- Pharmacophore Modeling: Align structural features (e.g., hydrogen bond donors) with kinase ATP-binding pockets using MOE .
Basic: What are the key challenges in scaling up synthesis for preclinical testing?
Methodological Answer:
- Challenges:
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
